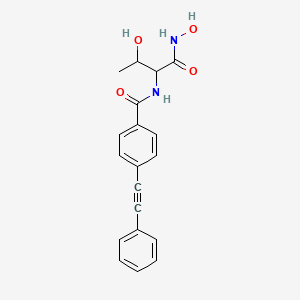

N-(2-Hydroxy-1-hydroxycarbamoyl-propyl)-4-phenylethynyl-benzamide

Numéro de catalogue B8315784

Poids moléculaire: 338.4 g/mol

Clé InChI: SFYISUPIFOZKLQ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08101640B2

Procedure details

A solution of tolanoic-Thr methyl ester (4) (2.34 g, 7.0 mmol) in MeOH (20 ml) and DCM (30 ml) was added to a cooled (−10° C. bath) suspension of hydroxylamine HCl salt (4.81 g, 70.0 mmol) and NaOMe (4.16 g, 77.0 mmol) in MeOH (30 ml). Follow reaction by LCMS. After stirring for 2 hours, the reaction seems to stall at 50% completion. Add an additional 1 equivalent of NaOMe (0.416 g). After 3 hours, the reaction was 75% complete. Add an additional 0.5 equivalent of NaOMe (0.21 g). After 4 hours, the reaction was 90% complete. Add an additional 0.15 equivalent of NaOMe (0.064 g) for a total of 12.65 equivalents of NaOMe. The pH of the reaction was between 11-12 and had reacted about 95% completion. The reaction was diluted with EtOAc (500 ml) and washed with sat. aq. NaHCO3 (2×60 ml), 50% diluted brine (60 ml), sat. brine (60 ml), dried with Na2SO4, filtered and concentrated under reduced pressure. The residue was dissolved in minimal DMA. The product was purified by prep. HPLC using a reverse phase Ultro 120 C18 column running a 2% gradient (AcCN/water, 0.1% TFA). The purified fractions were lyophilized to dryness. The product as the TFA salt was dissolved in AcCN/water (50:50) (80 ml), 1N aq. HCl (13 equivalent) and lyophilized again to give 1.3 g of white powder in 55% yield and >97% purity.

Name

tolanoic-Thr methyl ester

Quantity

2.34 g

Type

reactant

Reaction Step Two

Name

NaOMe

Quantity

4.16 g

Type

reactant

Reaction Step Three

Name

NaOMe

Quantity

0.416 g

Type

reactant

Reaction Step Four

Name

NaOMe

Quantity

0.21 g

Type

reactant

Reaction Step Five

Name

NaOMe

Quantity

0.064 g

Type

reactant

Reaction Step Six

Name

NaOMe

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

55%

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3](=O)[CH:4]([NH:8][C:9](=[O:24])[C:10]1[CH:15]=[CH:14][C:13]([C:16]#[C:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:12][CH:11]=1)[CH:5]([OH:7])[CH3:6].Cl.[NH2:27][OH:28].C[O-].[Na+].Cl>CO.C(Cl)Cl.CCOC(C)=O>[OH:7][CH:5]([CH3:6])[CH:4]([NH:8][C:9](=[O:24])[C:10]1[CH:15]=[CH:14][C:13]([C:16]#[C:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:12][CH:11]=1)[C:3](=[O:2])[NH:27][OH:28] |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

4.81 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NO

|

|

Name

|

NaOMe

|

|

Quantity

|

4.16 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

NaOMe

|

|

Quantity

|

0.416 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Five

|

Name

|

NaOMe

|

|

Quantity

|

0.21 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Six

|

Name

|

NaOMe

|

|

Quantity

|

0.064 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

NaOMe

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction by LCMS

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 3 hours

|

|

Duration

|

3 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had reacted about 95% completion

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with sat. aq. NaHCO3 (2×60 ml), 50% diluted brine (60 ml), sat. brine (60 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in minimal DMA

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was purified by prep

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The product as the TFA salt was dissolved in AcCN/water (50:50) (80 ml)

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(C(C(NO)=O)NC(C1=CC=C(C=C1)C#CC1=CC=CC=C1)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.3 g | |

| YIELD: PERCENTYIELD | 55% | |

| YIELD: CALCULATEDPERCENTYIELD | 54.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |